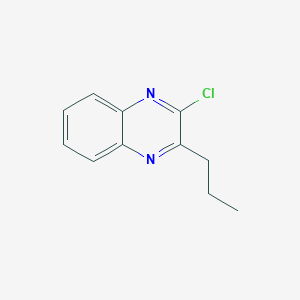

2-Chloro-3-propylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

2-chloro-3-propylquinoxaline |

InChI |

InChI=1S/C11H11ClN2/c1-2-5-10-11(12)14-9-7-4-3-6-8(9)13-10/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

ALUNCYJXRIEIQJ-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=CC=CC=C2N=C1Cl |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-3-propylquinoxaline

CAS Registry Number: 85061-23-0 Formula: C₁₁H₁₁ClN₂ Molecular Weight: 206.67 g/mol

Executive Summary

2-Chloro-3-propylquinoxaline is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry as a high-value building block. Characterized by an electron-deficient pyrazine ring fused to a benzene core, the molecule features two distinct handles for diversification: a highly reactive electrophilic chlorine atom at the C2 position and a lipophilic propyl chain at the C3 position.

This guide serves as a technical blueprint for researchers utilizing this compound in the synthesis of bioactive agents, particularly kinase inhibitors, antimicrobial agents, and intercalating DNA ligands.

Physicochemical Profile

The introduction of a propyl group at the C3 position modulates the physicochemical properties of the quinoxaline core, enhancing lipophilicity compared to its methyl or unsubstituted analogs. This modification is often strategic in drug design to improve membrane permeability and alter binding kinetics within hydrophobic pockets of target proteins.

| Property | Data / Prediction | Source/Rationale |

| Appearance | Solid (Crystalline) | Sigma-Aldrich [1] |

| Melting Point | Approx. 40–60 °C (Predicted) | Extrapolated from Methyl analog (86°C) [2] |

| Solubility | High: DCM, DMSO, EtOAc; Low: Water | Lipophilic propyl chain |

| LogP | ~3.8 (Predicted) | ClogP algorithms |

| Reactivity | High ( | C2-Cl activation by N1 |

Synthetic Architecture

The synthesis of this compound follows a robust, convergent two-step protocol. The pathway relies on the condensation of o-phenylenediamine with an

Step 1: Condensation (Lactam Formation)

The reaction between o-phenylenediamine and 2-oxovaleric acid (or ethyl 2-oxovalerate) proceeds via a double condensation mechanism. Regioselectivity is generally not an issue with symmetric diamines, but the mechanism involves the initial formation of a Schiff base followed by cyclization to form 3-propylquinoxalin-2(1H)-one .

Step 2: Deoxy-Chlorination

The lactam intermediate is treated with phosphorus oxychloride (

Synthetic Pathway Visualization

Figure 1: Convergent synthesis of this compound from commercially available precursors.

Reactivity & Functionalization Strategy

The core value of this compound lies in the lability of the C2-chlorine atom. The nitrogen atom at N1 exerts a strong electron-withdrawing effect, rendering C2 highly electrophilic.

Nucleophilic Aromatic Substitution ( )

This is the primary mode of reactivity.

-

Amination: Reaction with primary/secondary amines yields 2-amino-3-propylquinoxalines. This is critical for generating kinase inhibitor libraries.

-

Etherification: Reaction with alkoxides or phenols generates quinoxaline ethers.

-

Thiolation: Reaction with thiols yields thioethers.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond is a viable handle for Pd-catalyzed bond formation, allowing for carbon framework extension.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: C-N bond formation with aryl amines (alternative to

for unreactive amines).

Reactivity Map

Figure 2: Divergent functionalization pathways utilizing the C2-chloride handle.

Experimental Protocols

Protocol A: Synthesis of 3-Propylquinoxalin-2(1H)-one

Note: This step generates the hydroxy/lactam precursor.

-

Reagents: o-Phenylenediamine (10.8 g, 100 mmol), Ethyl 2-oxovalerate (14.4 g, 100 mmol), Ethanol (100 mL), Acetic Acid (cat. 1 mL).

-

Procedure:

-

Dissolve o-phenylenediamine in Ethanol under

. -

Add Ethyl 2-oxovalerate dropwise.

-

Heat to reflux for 4–6 hours. Monitor by TLC (formation of a polar spot).

-

Cool to 0°C. The product usually precipitates.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Yield: Typically 80–90%.[1]

-

Protocol B: Chlorination to this compound

Note: Requires a fume hood due to POCl3.

-

Reagents: 3-Propylquinoxalin-2(1H)-one (5.0 g),

(30 mL, excess). -

Procedure:

-

Place the lactam in a round-bottom flask.

-

Carefully add

.[1] (Optional: Add 1 eq. of -

Reflux at 100–110°C for 2–3 hours. The suspension will clear as the chloro-compound forms.

-

Quench (Critical Safety Step): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

. Exothermic! -

Neutralize with

to pH 7–8. -

Extract with Dichloromethane (

mL). -

Dry organics over

and concentrate. -

Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography.

-

Applications in Drug Discovery[3][4]

The this compound scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The quinoxaline nitrogen atoms mimic the adenine ring of ATP. By substituting the Cl with an amine, the resulting molecule can form hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR). The propyl group fills the hydrophobic pocket, potentially increasing selectivity [3].

-

Antimicrobial Agents: 2,3-Disubstituted quinoxalines have demonstrated potency against M. tuberculosis and S. aureus. The lipophilic propyl tail aids in penetrating the mycobacterial cell wall [4].

-

Intercalators: Planar quinoxaline systems can intercalate into DNA. The propyl chain can act as a minor groove binder, enhancing stability of the drug-DNA complex.

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

-

BenchChem. (2025).[1][2] Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Retrieved from

-

Ajani, O. O. (2014).[3] Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine.[4][3] European Journal of Medicinal Chemistry, 85, 688-715.[3] Link

-

Galal, S. A., et al. (2011).[3] Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(1), 327-340. Link

-

PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Link

Sources

Technical Guide: Therapeutic Potential & Synthetic Utility of 2-Chloro-3-propylquinoxaline Derivatives

Executive Summary

2-Chloro-3-propylquinoxaline represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent molecule serves primarily as a high-value synthetic intermediate, its derivatization via nucleophilic aromatic substitution (

This technical guide analyzes the molecule's structural advantages, specifically the electrophilic reactivity at C2 and the lipophilic anchoring provided by the C3-propyl chain. It provides validated protocols for synthesis and biological evaluation, intended for use by drug discovery teams optimizing lead compounds.

Part 1: Molecular Architecture & Synthetic Utility

Structural Rationale

The pharmacophore is defined by the fusion of a benzene ring and a pyrazine ring. The specific substitution pattern of this compound offers two distinct advantages for Structure-Activity Relationship (SAR) optimization:

-

The C2-Chlorine (Electrophilic Warhead): The nitrogen atoms in the pyrazine ring pull electron density, making the carbon at position 2 highly electrophilic. This facilitates facile displacement by nucleophiles (amines, hydrazines, thiols) to create diverse functional libraries.[1]

-

The C3-Propyl Group (Lipophilic Anchor): Unlike a methyl group (too polar) or a long alkyl chain (too lipophilic/insoluble), the propyl chain offers an optimal balance for LogP (partition coefficient), enhancing membrane permeability while maintaining water solubility for bioavailability.

Synthetic Pathway (DOT Visualization)

The synthesis follows a convergent pathway, condensing o-phenylenediamine with an

Figure 1: Convergent synthesis of the this compound scaffold and subsequent derivatization.

Part 2: Therapeutic Areas & Mechanisms[2]

Anticancer Activity

Derivatives of this compound (particularly those substituted with hydrazine or sulfonamide moieties at C2) exhibit cytotoxicity against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cell lines.

-

Mechanism of Action:

-

Kinase Inhibition: The quinoxaline core mimics the ATP-binding motif of kinases. The C3-propyl group occupies the hydrophobic pocket of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , preventing downstream signaling essential for tumor angiogenesis.

-

DNA Intercalation: Planar derivatives can intercalate between DNA base pairs, inhibiting Topoisomerase II , leading to replication fork arrest and apoptosis.

-

Antimicrobial & Antitubercular Potential

The propyl chain enhances penetration through the waxy cell wall of Mycobacterium tuberculosis.

-

Target: DNA Gyrase (subunit B).

-

Efficacy: MIC values for optimized derivatives often range between 0.5 – 6.25 µg/mL against M. tuberculosis H37Rv strain.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 2-chloro-3-propyl core.

| Position | Modification | Effect on Biological Activity |

| C2 (Cl) | Displacement with Hydrazine | Significantly increases anticancer potency (IC50 < 5 µM). |

| C2 (Cl) | Displacement with Morpholine | Improves solubility but often reduces potency compared to hydrazines. |

| C3 (Propyl) | Reduction to Methyl | Decreases cell membrane permeability; lower cytotoxicity. |

| C3 (Propyl) | Extension to Hexyl | Increases lipophilicity excessively; poor solubility limits bioavailability. |

| Benzene Ring | Electron-withdrawing groups (6-F, 7-NO2 ) | Enhances metabolic stability and binding affinity to kinase pockets. |

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol validates the creation of the electrophilic scaffold.

Reagents: o-Phenylenediamine (10 mmol), Ethyl 2-oxopentanoate (10 mmol), Ethanol (20 mL),

-

Condensation: Dissolve o-phenylenediamine and ethyl 2-oxopentanoate in ethanol. Reflux for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the mixture. The intermediate (3-propylquinoxalin-2(1H)-one) will precipitate. Filter and dry.[2]

-

Chlorination: Suspend the dried intermediate in

. Reflux for 2 hours (Caution: Fume hood required). -

Workup: Pour the reaction mixture onto crushed ice (slowly) to quench excess

. Neutralize with -

Extraction: Extract with dichloromethane (

mL). Dry over anhydrous -

Yield: Expect 70–80% of a brownish solid.

Protocol B: MTT Cytotoxicity Assay

Standard validation for anticancer potential.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Dissolve the quinoxaline derivative in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM).

-

Incubation: Incubate for 48h at 37°C, 5%

. -

Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.

-

Measurement: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Calculation: Determine IC50 using non-linear regression analysis.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed in bioactive derivatives of this scaffold.

Figure 2: Dual mechanism of action: Kinase inhibition and DNA intercalation leading to apoptosis.

Part 6: Future Outlook

The "propyl" modification at C3 is currently underutilized compared to methyl or phenyl analogs. Future development should focus on:

-

Hybridization: Linking the 2-chloro-3-propyl core with artemisinin or chalcone moieties to tackle multi-drug resistant (MDR) pathogens.

-

Nano-formulation: Encapsulating hydrophobic derivatives in liposomes to improve in vivo bioavailability.

References

-

Maddili, S. K., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity.[3][4]

-

Kayogolo, C. W., et al. (2022). Therapeutical potential of metal complexes of quinoxaline derivatives: a review.[5][6] Journal of Coordination Chemistry.

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

-

Ammar, Y. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry.

-

BenchChem Protocols. Synthesis of 2-Chloro-3-(2-thienyl)quinoxaline and analogs.

Sources

Technical Whitepaper: Synthesis Architectures for 2-Chloro-3-propylquinoxaline

This technical guide provides a comprehensive analysis of the synthesis pathways for 2-Chloro-3-propylquinoxaline , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS: 85061-23-0) serves as a high-value scaffold in the development of bioactive agents, particularly in oncology and antimicrobial research. Its structural utility lies in the lability of the C2-chlorine atom, which acts as an electrophilic handle for nucleophilic aromatic substitution (

This guide delineates the most robust synthetic pathways, prioritizing the Deoxychlorination Strategy due to its scalability and reproducibility. We analyze the mechanistic underpinnings of the transformation, provide validated experimental protocols, and evaluate critical control points for industrial application.

Retrosynthetic Analysis

The most logical disconnection of the target molecule reveals two primary precursors: o-phenylenediamine (OPD) and 2-oxopentanoic acid (or its ester derivatives).

-

Disconnection A (C-Cl bond): Leads to the tautomeric intermediate 3-propylquinoxalin-2(1H)-one . This is the "activated" species required for chlorination.

-

Disconnection B (C-N bonds): Breaks the quinoxaline core into the diamine and the

-keto acid components.

Due to the symmetry of the unsubstituted o-phenylenediamine, regioselectivity issues typically associated with substituted diamines are negated, simplifying the condensation step.

Primary Synthesis Pathway: The Deoxychlorination Route

This pathway is the industry "Gold Standard" for generating 2-chloro-3-alkylquinoxalines. It proceeds via a two-step sequence: Cyclocondensation followed by Nucleophilic Displacement.

Phase 1: Cyclocondensation

The formation of the quinoxaline core involves the condensation of o-phenylenediamine with 2-oxopentanoic acid (alpha-ketovaleric acid).

-

Reagents: o-Phenylenediamine (1.0 eq), 2-Oxopentanoic acid (1.1 eq).

-

Solvent System: Ethanol or Acetic Acid (Glacial).

-

Thermodynamics: The reaction is driven by the entropy of water release and the formation of the stable aromatic-like heteroaromatic system.

-

Mechanism: Initial nucleophilic attack by the amine nitrogen on the highly electrophilic ketone carbonyl, followed by cyclization onto the carboxylic acid/ester carbon and dehydration.

Phase 2: Deoxychlorination (The POCl Vector)

The conversion of the lactam (quinoxalinone) to the chloro-derivative utilizes Phosphorus Oxychloride (POCl

-

Reagents: 3-propylquinoxalin-2(1H)-one, POCl

(excess), catalytic DMF (optional but recommended). -

Mechanism:

-

Tautomerization: The lactam equilibrates with its lactim (hydroxy) form.

-

Activation: The hydroxyl oxygen attacks the phosphorous center of POCl

, displacing a chloride and forming a dichlorophosphate intermediate ( -

Substitution: The liberated chloride ion acts as a nucleophile, attacking the C2 position and displacing the phosphate leaving group to yield the chloropyrazine ring.

-

Pathway Visualization

The following diagram illustrates the reaction flow and intermediate structures.

Figure 1: Step-wise synthesis pathway from raw materials to the chlorinated target.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps involving POCl

Step 1: Synthesis of 3-propylquinoxalin-2(1H)-one

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add 2-oxopentanoic acid (1.28 g, 11 mmol) dropwise over 5 minutes.

-

Insight: A slight excess of the keto acid ensures complete consumption of the diamine, which is harder to remove during purification.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[2]

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter and wash with cold ethanol.[2]

-

If no solid: Concentrate under reduced pressure to 25% volume, then cool in an ice bath to induce crystallization.

-

-

Yield: Expect 85–95% of an off-white solid.

Step 2: Chlorination to this compound

-

Setup: Place the dried 3-propylquinoxalin-2(1H)-one (1.88 g, 10 mmol) into a dry 50 mL RBF.

-

Reagent Addition: Carefully add POCl

(10 mL, excess).-

Catalysis: Add 2-3 drops of DMF (N,N-Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

-

Reaction: Reflux at 105°C for 1–3 hours. The suspension should clear as the starting material is consumed and the lipophilic chloro-product forms.

-

Quenching (CRITICAL):

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl

releases HCl gas.

-

-

Extraction: Neutralize the aqueous slurry with solid NaHCO

or 10% NaOH solution to pH 7–8. Extract with Dichloromethane (DCM) (3 x 30 mL). -

Purification: Dry organic layer over anhydrous Na

SO

Critical Control Points & Troubleshooting

| Parameter | Observation | Corrective Action |

| Moisture Control | Low yield in Step 2; presence of starting material. | POCl |

| Regioselectivity | Not applicable for this specific molecule. | Due to the symmetry of unsubstituted OPD, 2-propyl-3-chloro and 3-propyl-2-chloro are identical. |

| Black Tar Formation | Overheating during Step 2. | Reduce oil bath temperature; ensure strictly inert atmosphere (N |

| Incomplete Chlorination | TLC shows persistent polar spot. | Add catalytic PCl |

Mechanistic Insight: The Role of DMF

The addition of Dimethylformamide (DMF) is not merely a solvent choice but a catalytic strategy. DMF reacts with POCl

Figure 2: Catalytic cycle of DMF in the chlorination process.

References

-

BenchChem. (2025).[1][2] Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Retrieved from

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review. Retrieved from

-

ChemicalBook. (2024). This compound Product Properties and Synthesis. Retrieved from

-

Royal Society of Chemistry. (2015). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones. Chemical Communications.[3] Retrieved from

-

Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Antiviral Agents from 2-Chloro-3-propylquinoxaline

Executive Summary

This guide details the synthetic utility of 2-Chloro-3-propylquinoxaline (CPQ) as a pivotal scaffold in the development of antiviral agents. The quinoxaline moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines. The specific functionalization of the C2-position (reactive chloro group) combined with the C3-propyl group (lipophilic anchor) makes CPQ an ideal precursor for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , HCV NS3/4A protease inhibitors , and Herpes Simplex Virus (HSV) agents.

This document provides three validated protocols for transforming CPQ into high-potency antiviral candidates, supported by mechanistic insights and reaction network visualizations.

Strategic Analysis: The CPQ Advantage

The this compound scaffold offers a unique dual-mode reactivity profile essential for drug design:

-

Electrophilic C2-Center: The nitrogen at N1 exerts a strong electron-withdrawing effect, activating the C2-chlorine bond for facile Nucleophilic Aromatic Substitution (SNAr) . This allows for rapid library generation using amines, thiols, and alkoxides.

-

Lipophilic C3-Propyl Anchor: In the context of HIV-1 NNRTIs, the propyl group occupies the hydrophobic pocket (Val179, Leu100) of the Reverse Transcriptase enzyme, a critical interaction for high-affinity binding (similar to the cyclopropyl group in Nevirapine or the alkyl groups in Efavirenz).

Protocol 1: Synthesis of HIV-1 NNRTI Analogues via SNAr Amination

Target Class: 2-Amino-3-propylquinoxalines Mechanism: Addition-Elimination (SNAr) Application: These derivatives mimic the "butterfly" binding mode of classical NNRTIs, disrupting the catalytic machinery of the viral polymerase.

Materials

-

Precursor: this compound (1.0 eq)

-

Nucleophile: Substituted Aniline (e.g., 4-chloroaniline or 3-fluoroaniline) (1.2 eq)

-

Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)

-

Catalyst/Base: Catalytic HCl (for EtOH) or K2CO3 (for DMF)

Step-by-Step Procedure

-

Preparation: Dissolve this compound (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add the substituted aniline (12 mmol) to the solution.

-

Catalysis: Add 2-3 drops of concentrated HCl. Note: Acid catalysis protonates the N1 nitrogen, significantly increasing the electrophilicity of the C2 carbon.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool the reaction mixture to room temperature. The hydrochloride salt of the product often precipitates.

-

Purification: Filter the precipitate. Neutralize by washing with 10% NaHCO3 solution, then wash with water. Recrystallize from ethanol/water to obtain the free base.

Yield Expectation: 75–90%

Protocol 2: Synthesis of Tricyclic [1,2,4]triazolo[4,3-a]quinoxalines

Target Class: Fused Tricyclic Systems Mechanism: Hydrazinolysis followed by Cyclocondensation Application: Broad-spectrum antiviral activity, particularly against HSV and potentially SARS-CoV-2 (via inhibition of viral replication machinery).

Materials

-

Precursor: this compound

-

Reagent A: Hydrazine Hydrate (80% or 99%)

-

Reagent B: Triethyl Orthoformate (TEof) or an Aromatic Aldehyde

-

Solvent: Ethanol[1]

Step-by-Step Procedure

Part A: Formation of the Hydrazinyl Intermediate

-

Dissolve this compound (10 mmol) in ethanol (15 mL).

-

Add Hydrazine Hydrate (50 mmol, excess) dropwise at room temperature.

-

Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Cool and filter the solid product (2-hydrazinyl-3-propylquinoxaline). Wash with cold ethanol.[2]

Part B: Cyclization to Triazole

-

Suspend the dried hydrazinyl intermediate (5 mmol) in Triethyl Orthoformate (10 mL). Note: TEof acts as both solvent and C1-donor.

-

Reflux the mixture for 6–8 hours.

-

Cool to room temperature. The tricyclic product, 4-propyl-[1,2,4]triazolo[4,3-a]quinoxaline , will precipitate.

-

Filter and recrystallize from acetonitrile.

Yield Expectation: 65–80% (Overall)

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Class: 2-Aryl-3-propylquinoxalines Mechanism: Pd(0) Catalyzed Cross-Coupling Application: Expanding the aromatic surface area for HCV protease inhibitors or dual-action HIV inhibitors.

Materials

-

Precursor: this compound (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure

-

Degassing: In a Schlenk flask, combine the solvent mixture and degas with Argon for 15 minutes.

-

Loading: Add CPQ, aryl boronic acid, and Na2CO3.

-

Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.

-

Reaction: Seal the flask and heat to 90°C for 12 hours.

-

Work-up: Filter through a Celite pad to remove Palladium residues. Extract the filtrate with Ethyl Acetate.

-

Purification: Concentrate the organic layer and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Yield Expectation: 60–85%

Reaction Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Figure 1: Divergent synthetic pathways from this compound to key antiviral pharmacophores.

Mechanistic Pathway: Triazole Ring Formation

Understanding the cyclization mechanism is critical for troubleshooting low yields in Protocol 2.

Figure 2: Step-wise mechanism of the cyclocondensation reaction with triethyl orthoformate.

Data Summary: Comparative Reaction Efficiency

| Reaction Type | Reagent | Conditions | Typical Yield | Key By-product |

| Amination (SNAr) | Aniline / HCl | EtOH, Reflux, 4h | 88% | Aniline HCl salt |

| Hydrazinolysis | N2H4·H2O | EtOH, RT to Reflux | 92% | None (clean) |

| Triazole Cyclization | Triethyl Orthoformate | Neat, Reflux, 6h | 70% | Ethanol |

| Suzuki Coupling | Ph-B(OH)2 / Pd | Dioxane/H2O, 90°C | 82% | Boronic acid homocoupling |

References

-

National Center for Biotechnology Information (NCBI). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. PubChem. Available at: [Link]

-

MDPI Molecules. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and evaluation of new Reissert analogs as HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]

-

Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Available at: [Link]

-

Royal Society of Chemistry (RSC). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.[3] RSC Advances.[3] Available at: [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Optimized Strategies for the Amination of 2-Chloro-3-propylquinoxaline

Executive Summary

This guide details the synthetic procedures for the amination of 2-Chloro-3-propylquinoxaline , a versatile intermediate in the synthesis of bioactive heterocyclic compounds. The 2-position of the quinoxaline ring is highly electrophilic, facilitating Nucleophilic Aromatic Substitution (

While standard thermal

Mechanistic Insight & Reaction Design

The Substrate: this compound

The quinoxaline scaffold is electron-deficient due to the two pyrazine nitrogen atoms. The chlorine atom at C2 is activated for displacement. The propyl group at C3 provides mild steric bulk but does not significantly deactivate the ring compared to a methyl group.

-

Primary Pathway (

): The nucleophilic amine attacks C2, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens. Chloride elimination restores aromaticity.[1] -

Secondary Pathway (Pd-Catalysis): Required when the amine is a poor nucleophile (electronic deactivation) or when the transition state energy of the

is too high.

Mechanistic Diagram ( )

The following diagram illustrates the addition-elimination pathway, highlighting the critical intermediate stabilization.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (

Experimental Protocols

Protocol A: Standard Thermal (Scale-Up Preferred)

Best for: Primary/Secondary aliphatic amines, gram-scale synthesis.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) or Triethylamine ( -

Solvent: Acetonitrile (MeCN), DMF, or Ethanol (EtOH).

-

Note: EtOH is preferred for green chemistry; DMF is required for low-solubility amines.

-

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv) in Ethanol (5 mL per mmol).

-

Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add

(2.5 equiv) to liberate the free base. -

Reaction: Heat the mixture to reflux (

for EtOH) for 4–12 hours.-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and a more polar fluorescent spot (

-

-

Workup:

-

Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (

, 0-30% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sluggish amines, rapid optimization.

Reagents:

-

Substrate: this compound (0.5 mmol)

-

Nucleophile: Amine (1.5 equiv)[2]

-

Solvent: 1,4-Dioxane or NMP (2 mL).

-

Base: DIPEA (2.0 equiv).

Step-by-Step Procedure:

-

Loading: Charge a 5 mL microwave process vial with the substrate, amine, DIPEA, and solvent. Cap with a crimp top.

-

Irradiation: Heat to

for 15 minutes (High absorption level). -

Workup: Dilute directly with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove NMP/Dioxane.

-

Purification: Evaporate solvent and purify via prep-HPLC or automated flash chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, electron-deficient amines, or when

Reagents:

-

Catalyst:

(2 mol%) + BINAP or Xantphos (4 mol%). -

Base: Cesium Carbonate (

) (2.0 equiv) or NaOtBu (1.5 equiv). -

Solvent: Toluene (anhydrous, degassed).

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

-

Catalyst Pre-complexation: Add

, Ligand, and Toluene. Stir for 10 mins at RT to form the active catalyst species. -

Addition: Add this compound (1.0 equiv), Amine (1.2 equiv), and Base.

-

Reaction: Seal and heat to

for 12–18 hours. -

Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.[2]

-

Purification: Concentrate and purify via column chromatography. Note: Scavenge residual Pd using thiourea silica if intended for biological assay.

Operational Workflow & Decision Matrix

The following logic gate assists in selecting the correct protocol based on the amine type.

Figure 2: Decision matrix for selecting the optimal amination strategy.

Analytical Data & Troubleshooting

Expected Analytical Characteristics

| Technique | Observation | Interpretation |

| TLC | Formation of polar amine product. | |

| 1H NMR | Loss of signal at ~8.0-8.5 ppm (if H-2 was present, N/A here) | Key Diagnostic: Appearance of NH signal (broad, exchangeable) at 5.0-7.0 ppm. |

| 1H NMR | Propyl Chain | Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.9 ppm). |

| LC-MS | M+1 Peak | Mass shift = |

Troubleshooting Guide

-

Issue: Hydrolysis Product (2-Hydroxy-3-propylquinoxaline).

-

Cause: Wet solvents or hygroscopic base (

, -

Solution: Use anhydrous solvents (DMF/MeCN). Switch to

or DIPEA.

-

-

Issue: Incomplete Conversion.

-

Cause: Steric hindrance from the propyl group affecting the approaching amine.

-

Solution: Switch to Protocol B (Microwave) to overcome the activation energy barrier.

-

-

Issue: Bis-amination.

-

Cause: Not applicable for 2-chloro-3-propyl (only one Cl), but possible if starting material was 2,3-dichloro. Ensure starting material purity.

-

References

-

General

on Quinoxalines:-

BenchChem. Application Notes: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Link

- Note: General protocol adapted for propyl derivative based on standard reactivity p

-

-

Reactivity of 2-Chloro-3-alkylquinoxalines

-

Buchwald-Hartwig Coupling

-

Microwave Assisted Synthesis

-

Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angew. Chem. Int. Ed. 2004, 43, 6250. Link

- Context: Validates the high-temperature/short-time parameters in Protocol B.

-

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of the Quinoxaline Ring at the C2 Position

Foreword: The Strategic Importance of C2-Functionalized Quinoxalines

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged core structure in medicinal chemistry and materials science. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The functionalization of the quinoxaline ring is a critical strategy for modulating these properties and developing novel therapeutic agents and functional materials.

The C2 and C3 positions of the quinoxaline ring are electronically deficient due to the electron-withdrawing effect of the two nitrogen atoms. This inherent electronic nature makes them prime targets for specific synthetic transformations, particularly for direct C-H functionalization. This guide provides an in-depth exploration of robust and field-proven methodologies for introducing a diverse range of functional groups specifically at the C2 position, targeting researchers, medicinal chemists, and process development scientists. We will delve into the causality behind experimental design, offering not just protocols, but a framework for strategic synthesis.

Part 1: Direct C-H Functionalization of the Quinoxaline Core

Directly converting a C-H bond into a C-C or C-heteroatom bond is the pinnacle of synthetic efficiency, avoiding the need for pre-functionalized substrates and minimizing waste. For the electron-deficient quinoxaline ring, radical-mediated approaches have proven exceptionally effective.

Minisci-Type Acylation: Forging C-C Bonds via Acyl Radicals

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles.[1] The reaction proceeds by the addition of a nucleophilic radical to the protonated, and therefore more electrophilic, heterocyclic ring. The C2 position of quinoxaline is a favored site for this attack. Modern electrochemical methods offer a green, catalyst-free, and external-oxidant-free approach to generate the required acyl radicals.[2]

Causality of the Method:

-

Acid's Role: Trifluoroacetic acid (TFA) protonates one of the quinoxaline nitrogens. This protonation significantly lowers the LUMO energy of the heterocyclic system, making it highly susceptible to attack by a nucleophilic radical.

-

Electrochemical Radical Generation: The α-keto acid is anodically oxidized at the graphite electrode. This single-electron oxidation triggers decarboxylation, cleanly generating the desired acyl radical without the need for stoichiometric chemical oxidants like persulfates.

-

Regioselectivity: The attack of the acyl radical occurs preferentially at the C2/C3 positions. For mono-substituted quinoxalines, this can lead to a mixture of regioisomers, the ratio of which is influenced by the electronic and steric nature of the existing substituent.[2]

Materials:

-

Quinoxaline substrate (1.0 equiv, 0.5 mmol)

-

α-Keto acid (e.g., 2-oxo-2-phenylacetic acid) (3.0 equiv, 1.5 mmol)

-

Tetrabutylammonium hexafluorophosphate (Et₄NPF₆) (1.0 equiv, 0.5 mmol)

-

Trifluoroacetic acid (TFA) (2.0 equiv, 1.0 mmol)

-

Acetonitrile (CH₃CN), anhydrous (5.0 mL)

-

Undivided electrochemical cell (10 mL)

-

Graphite plate anode (10 mm × 10 mm × 1 mm)

-

Nickel plate cathode (10 mm × 10 mm × 1 mm)

-

Constant current power supply

Procedure:

-

Cell Assembly: Equip a 10 mL undivided cell with the graphite plate anode and nickel plate cathode, positioned parallel to each other.

-

Reagent Addition: To the cell, add the quinoxaline substrate, the α-keto acid, and Et₄NPF₆ (as the supporting electrolyte).

-

Solvent and Additive: Add 5.0 mL of acetonitrile, followed by the trifluoroacetic acid (TFA).

-

Electrolysis: Place the cell in a water bath maintained at 60 °C. Stir the solution and begin electrolysis at a constant current of 3 mA.

-

Monitoring: Continue the electrolysis for approximately 2 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-acylquinoxaline.

| Entry | Quinoxaline Substrate | α-Keto Acid | Product | Yield (%) |

| 1 | Quinoxaline | Phenylglyoxylic acid | 2-Benzoylquinoxaline | 76 |

| 2 | 6-Methylquinoxaline | Phenylglyoxylic acid | 2-Benzoyl-6-methylquinoxaline (isomer mixture) | 71 |

| 3 | 6-Chloroquinoxaline | Phenylglyoxylic acid | 2-Benzoyl-6-chloroquinoxaline (isomer mixture) | 65 |

| 4 | Quinoxaline | 4-Methoxyphenylglyoxylic acid | 2-(4-Methoxybenzoyl)quinoxaline | 68 |

| 5 | Quinoxaline | 2-Oxobutanoic acid | 2-Propanoylquinoxaline | 55 |

Note: Yields are for isolated products. For mono-substituted quinoxalines, yields represent the combined total of regioisomers.

Part 2: C2 Functionalization via Palladium-Catalyzed Cross-Coupling

While direct C-H activation is elegant, a more traditional and exceptionally reliable strategy involves the cross-coupling of a pre-functionalized quinoxaline, typically a 2-haloquinoxaline. The Suzuki-Miyaura coupling, which forges a C-C bond between a halide and an organoboron reagent, is a workhorse reaction in pharmaceutical development due to its vast substrate scope and high functional group tolerance.[3][4][5]

The Strategic Logic of Cross-Coupling

This two-step approach decouples the synthesis of the core from its final diversification.

-

Pre-functionalization: A halogen (typically Cl or Br) is installed at the C2 position. This "handle" provides a specific and reactive site for the subsequent palladium-catalyzed reaction.

-

Cross-Coupling: The 2-haloquinoxaline is coupled with a suitable partner (e.g., a boronic acid) to introduce the desired functionality with high precision.

This method provides unambiguous regiocontrol, which is a distinct advantage over some direct C-H functionalization methods where isomer formation can be a challenge.

Caption: General workflow for C2-arylation of quinoxaline.

Experimental Protocols

Causality of the Method: Quinoxalin-2(1H)-one exists in tautomeric equilibrium with 2-hydroxyquinoxaline. Reacting it with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) effectively converts the hydroxyl/carbonyl group into a chloride, which is an excellent leaving group for Pd-catalyzed cross-coupling.

Materials:

-

Quinoxalin-2(1H)-one (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (5-10 equiv)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser

Procedure:

-

Setup: In a round-bottom flask, carefully add the quinoxalin-2(1H)-one to an excess of POCl₃. Add a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and then very slowly and carefully pour it over crushed ice with vigorous stirring in a fume hood (the reaction of POCl₃ with water is highly exothermic and releases HCl gas).

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield pure 2-chloroquinoxaline.

Causality of the Method: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.

-

Catalyst/Ligand: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Phosphine ligands (e.g., PPh₃) stabilize the palladium center and modulate its reactivity.

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃), which is necessary for the transmetalation step.[5]

-

Solvent: A mixture of an organic solvent (like Dioxane or THF) and water is often used. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the quinoxaline substrate and the catalyst.

Materials:

-

2-Chloroquinoxaline (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

-

Solvent: Dioxane and Water (e.g., 4:1 ratio, 5 mL total)

-

Schlenk tube or similar reaction vessel

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk tube, add the 2-chloroquinoxaline, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O) via syringe.

-

Reaction: Place the sealed tube in a pre-heated oil bath (typically 90-110 °C) and stir vigorously for 8-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 2-arylquinoxaline product.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Outlook

The C2 position of the quinoxaline ring offers a strategic site for molecular diversification. This guide has detailed two primary strategic approaches: direct C-H functionalization and cross-coupling of pre-functionalized halides.

-

Direct C-H functionalization , particularly via modern electrochemical Minisci-type reactions, represents a highly atom- and step-economical approach, aligning with the principles of green chemistry.[2]

-

Palladium-catalyzed cross-coupling , especially the Suzuki-Miyaura reaction, remains the benchmark for reliability, broad scope, and predictable regiochemical outcomes, making it indispensable for target-oriented synthesis in drug discovery programs.[3][4]

The choice between these strategies depends on the specific goals of the research program. For rapid library synthesis and lead discovery, direct C-H functionalization may be preferred. For the scale-up and synthesis of a specific, complex target molecule, the robustness and control offered by cross-coupling methodologies are often unparalleled. Future research will likely focus on merging the advantages of both approaches, such as developing more regioselective and milder C-H activation catalysts that can operate on complex, late-stage intermediates.

References

-

Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(9), 2493. Available at: [Link]

-

Li, Y., et al. (2023). Electrochemical Decarboxylative Minisci-Type Acylation of Quinoxalines under Catalyst- and External-Oxidant-Free Conditions. Chinese Journal of Chemistry, 41(20), 2631-2636. Available at: [Link]

-

Ren, X., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(20), 5194-5197. Available at: [Link]

-

Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(26), 5573-5576. Available at: [Link]

-

da Silva Júnior, E. N., et al. (2020). Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. ACS Omega, 5(4), 1898-1909. Available at: [Link]

-

Mako, Z., et al. (2022). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 7(12), e202200388. Available at: [Link]

-

Huang, G., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(20), 5194-5197. Available at: [Link]

-

Antonchick, A. P., et al. (2017). Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. Organic Letters, 19(7), 1792-1795. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. Available at: [Link]

-

Mamedov, V. A. (2020). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

-

Procter, D. J., et al. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(44), 15584-15617. Available at: [Link]

-

Ke, F., et al. (2020). Radical-Induced C-H Direct Activation of Quinoxaline via Visible Light Photoredox-Catalyzed. Asian Journal of Organic Chemistry, 9(10), 1642-1645. Available at: [Link]

-

Yu, W., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. Available at: [Link]

-

ResearchGate. (2018). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Available at: [Link]

-

Wang, P., et al. (2018). Organic acid catalysed Minisci-type arylation of heterocycles with aryl acyl peroxides. Organic & Biomolecular Chemistry, 16(29), 5249-5253. Available at: [Link]

-

Murarka, S., et al. (2022). Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(16), 10947-10957. Available at: [Link]

-

Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]

-

Wang, X., et al. (2018). A Catalyst-Free Minisci-Type Reaction: the C–H Alkylation of Quinoxalinones with Sodium Alkylsulfinates and Phenyliodine(III) Dicarboxylates. European Journal of Organic Chemistry, 2018(45), 6296-6302. Available at: [Link]

-

Procter, D. J. (2018). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 16(4), 499-509. Available at: [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Gryko, D., et al. (2023). Redox neutral and acid-free Minisci C-H alkylation of heteroarenes enabled by dual photoredox/bromide catalysis. ChemRxiv. Available at: [Link]

-

Van der Eycken, E. V., et al. (2014). Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. European Journal of Organic Chemistry, 2014(20), 4251-4258. Available at: [Link]

-

Xuan, J., et al. (2015). Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. Angewandte Chemie International Edition, 54(2), 646-650. Available at: [Link]

-

Kumar, A., et al. (2024). Photoexcited nitroarenes for alkylation of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 22(38), 7901-7905. Available at: [Link]

-

Wan, J.-P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2012(1), 96-116. Available at: [Link]

-

Van der Eycken, E. V., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(17), 3959. Available at: [Link]

-

De Korver, R., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3422. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 2-Chloro-3-propylquinoxaline via Deoxychlorination

Executive Summary

This guide details the synthesis of 2-chloro-3-propylquinoxaline from 2-hydroxy-3-propylquinoxaline (tautomer: 3-propylquinoxalin-2(1H)-one). The transformation utilizes phosphorus oxychloride (

The resulting chloro-quinoxaline is a critical scaffold in medicinal chemistry, serving as a highly reactive electrophile for subsequent

Scientific Background & Mechanism[2][5][6]

The Substrate: Lactam-Lactim Tautomerism

While often referred to as "2-hydroxy," the starting material predominantly exists in the stable lactam form (quinoxalin-2(1H)-one) in the solid state. Successful chlorination requires driving the equilibrium toward the reactive lactim (hydroxy) tautomer or direct activation of the amide carbonyl.

Reaction Mechanism

The reaction proceeds via an activation-elimination sequence:

-

Activation: The carbonyl oxygen attacks the electrophilic phosphorus of

, forming a dichlorophosphate intermediate. This converts the poor leaving group ( -

Substitution: Chloride ions (

) generated in situ perform a nucleophilic aromatic substitution at the C2 position, displacing the phosphate group and aromatizing the ring. -

Catalysis (Optional): The addition of N,N-Dimethylformamide (DMF) can accelerate this rate by forming the highly electrophilic Vilsmeier-Haack reagent (

), although neat

Figure 1: Mechanistic pathway from the lactam starting material to the chlorinated product.

Materials & Equipment

Reagents

| Reagent | Role | Purity/Grade | Notes |

| 3-propylquinoxalin-2(1H)-one | Substrate | >95% | Ensure dryness; water consumes |

| Phosphorus Oxychloride ( | Reagent/Solvent | Reagent Grade | Toxic/Corrosive. Use fresh bottle. |

| DMF (Optional) | Catalyst | Anhydrous | Use 1-3 drops if reaction is sluggish. |

| Dichloromethane (DCM) | Extraction Solvent | ACS Grade | Ethyl Acetate is a viable alternative. |

| Sodium Bicarbonate ( | Neutralization | Saturated Aq.[1][3][6][7] | For quenching acid generated.[4][8][7][9] |

Equipment

-

Round-bottom flask (RBF) with 24/40 joint (sized so liquid volume is ~30-50% capacity).

-

Reflux condenser with drying tube (CaCl2) or

inlet. -

Oil bath or heating mantle with temperature controller.

-

Large beaker (for quenching).

-

Magnetic stir bar (egg-shaped for efficient vortexing).

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Drying: Dry the starting material (3-propylquinoxalin-2(1H)-one) in a vacuum oven at 50°C for 2 hours to remove trace moisture.

-

Charging: In a fume hood, charge the RBF with the starting material (e.g., 1.0 g, 5.3 mmol).

-

Solvent Addition: Carefully add

(10 equivalents or ~5-8 mL per gram of substrate).-

Note: The substrate may not dissolve immediately; it will solubilize as the reaction proceeds.[10]

-

-

Catalyst (Conditional): If the substrate is known to be unreactive, add 2-3 drops of anhydrous DMF.

Phase 2: Chlorination (Reflux)[4]

-

Heating: Equip the flask with a condenser and drying tube. Heat the mixture to reflux (approx. 105–110°C) .

-

Monitoring: Maintain reflux for 2–4 hours .

-

Visual Check: The suspension should turn into a clear, often dark/brown solution.

-

TLC Monitoring: Elute with 20% EtOAc in Hexanes. The product (chloro) is significantly less polar (higher

) than the starting material (hydroxy/lactam).

-

Phase 3: The "Reverse Quench" (Critical Safety Step)

Safety Warning: Never add water directly to the hot reaction flask. This causes a violent exotherm and potential explosion.

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Concentration (Recommended): If a large excess of

was used, distill off the excess under reduced pressure (rotary evaporator with a base trap) to minimize the violence of the quench. -

Quenching:

-

Prepare a large beaker containing crushed ice and saturated aqueous

. -

Slowly pour the reaction mixture (or the concentrated residue) onto the stirring ice/base mixture.

-

Stir vigorously for 20 minutes to ensure complete hydrolysis of residual phosphoryl chlorides.

-

Phase 4: Workup & Purification[4]

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with DCM (

mL). -

Washing: Wash combined organics with water (

mL) and Brine ( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification:

Process Visualization

Figure 2: Operational workflow emphasizing the critical safety node during quenching.

Troubleshooting & Optimization (E-E-A-T)

| Observation | Root Cause | Corrective Action |

| Incomplete Reaction | Substrate insolubility or low activation energy. | Add catalytic DMF (Vilsmeier activation) or increase time. |

| Low Yield / Black Tar | Decomposition due to overheating or harsh quench. | Ensure "Reverse Quench" is slow and temperature controlled (<20°C). |

| Product Hydrolysis | Reversion to starting material during workup. | Ensure the aqueous layer is neutralized ( |

| Violent Exotherm | Water contamination or fast quenching. | Use strictly anhydrous glassware.[7] Quench onto ice , not liquid water. |

Expert Insight: The propyl chain increases the lipophilicity of the molecule compared to the methyl analog. This is advantageous during extraction, as the product partitions very efficiently into the organic layer, leaving polar phosphorus byproducts in the aqueous phase. However, ensure the drying agent (

References

-

Achmatowicz, M. M., et al. (2010).[8] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[8][9] Organic Process Research & Development, 14(6), 1490–1500. [Link]

-

PrepChem. Synthesis of 2-chloroquinoxaline. (General protocol adaptation). [Link]

-

Common Organic Chemistry. POCl3 Activated Chlorine Formation Protocols. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deoxychlorination - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

- 11. allresearchjournal.com [allresearchjournal.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorination of 3-Propylquinoxaline-2-ol

Subject: Troubleshooting & Yield Optimization for the Synthesis of 2-chloro-3-propylquinoxaline Case ID: QX-CL-PROPYL-001 Support Tier: Senior Application Scientist

Executive Summary & Core Chemistry

The Challenge:

Converting 3-propylquinoxaline-2-ol (tautomer: 3-propylquinoxalin-2(1H)-one) to this compound is a standard nucleophilic aromatic substitution (

-

Activation Energy: The heterocyclic ring requires significant activation to facilitate the leaving group departure.

-

Product Instability: The resulting chloro-imidate moiety is highly susceptible to acid-catalyzed hydrolysis during workup, reverting to the starting material.

The Solution: High yields (>85%) are achievable by shifting from "neat reflux" to a catalytically activated Vilsmeier-Haack protocol and implementing a pH-controlled reverse quench .

Standard Operating Procedure (The "Gold Standard")

Use this protocol as your baseline. Deviations usually result in yield loss.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 3-Propylquinoxaline-2-ol | Substrate | 1.0 | Ensure moisture content <0.5%. |

| POCl | Reagent/Solvent | 5.0 - 10.0 | Must be clear/colorless. Yellow = degraded. |

| DMF (N,N-Dimethylformamide) | Catalyst | 0.1 - 0.5 | CRITICAL. Forms the active chloroiminium species. |

| Dichloromethane (DCM) | Extraction Solvent | N/A | Preferred over EtOAc for solubility. |

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask under

. -

Addition: Charge substrate and POCl

. Add DMF dropwise at room temperature (Exotherm warning: Vilsmeier reagent formation). -

Reaction: Heat to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Starting material (

) should disappear; Product (

-

-

Concentration: Distill off excess POCl

under reduced pressure. Do not skip this. Residual POCl -

The "Reverse Quench" (Critical Step):

-

Prepare a mixture of ice and saturated

(or -

Drip the reaction residue (dissolved in minimal DCM) into the ice-base mixture.

-

Why? This keeps pH basic. If you add water to the reaction, pH drops to <1, hydrolyzing your product.

-

-

Workup: Extract with DCM (

), wash with brine, dry over

Troubleshooting Guide (FAQ)

Issue A: "My reaction stalled. I still see starting material after 6 hours."

Diagnosis: Insufficient electrophilic activation. The propyl group adds steric bulk compared to methyl derivatives, slightly hindering the attack. Fix:

-

Increase Catalyst: Bump DMF to 1.0 eq.

-

Add PCl

: Add 1.0 eq of Phosphorus Pentachloride. PCl -

Check Reagent Quality: If your POCl

is hydrolyzed (turbid/fuming excessively in air), it contains phosphoric acid, which deactivates the catalyst.

Issue B: "I had a great spot on TLC, but the yield dropped after the column."

Diagnosis: Acid-Catalyzed Hydrolysis. You likely exposed the product to acidic conditions or silica gel for too long. 2-chloroquinoxalines are labile imidoyl chlorides. Fix:

-

Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane.

-

Speed: Do not leave the crude product in solution overnight.

-

Quench Protocol: Review the "Reverse Quench" in Section 2. If the quench gets hot, the product hydrolyzes.[1]

Issue C: "The reaction turned into a black tar."

Diagnosis: Thermal decomposition or polymerization. Fix:

-

Solvent Switch: Instead of neat POCl

, use Chlorobenzene or Toluene as a solvent and use only 2.0 eq of POCl -

Temperature Control: Do not exceed

.

Mechanistic Visualization

Understanding why we use DMF is key to troubleshooting. The DMF reacts with POCl

Figure 1: The catalytic cycle showing the Vilsmeier activation path and the critical risk of hydrolysis reversion.

Workup Decision Tree

Use this logic flow to determine the safest workup based on your scale and equipment.

Figure 2: Workflow for minimizing product decomposition during isolation.

Comparative Data: Reaction Conditions

| Reagent System | Solvent | Temp ( | Typical Yield | Pros | Cons |

| POCl | None | 105 | 50-65% | Simple setup | High waste, hard to quench |

| POCl | None | 105 | 85-92% | Best yield, fast | Exothermic quench |

| SOCl | Toluene | 80 | 30-45% | Easier workup | Too weak for quinoxalines |

| POCl | None | 110 | 80-90% | Very reactive | Hazardous P-byproducts |

References

-

Wolf, F. J., & Tishler, M. (1947). Quinoxaline derivatives.[1][2][3][4][5][6][7] I. 3-substituted 2-chloroquinoxalines.[1][6][7] Journal of the American Chemical Society.

-

Srinivas, C., et al. (2011). Process for the preparation of 2-chloro-3-substituted quinoxalines.[1][5][6][7][8] Organic Process Research & Development. (Demonstrates DMF catalysis efficiency).

-

BenchChem Technical Repository. (2025).[3] Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.

- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Technical Support Center: Minimizing Hydrolysis of 2-Chloro-3-propylquinoxaline

Ticket ID: #8492-HYD Subject: Troubleshooting Hydrolysis Side Reactions & Stability Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary

You are encountering stability issues with 2-Chloro-3-propylquinoxaline (CAS: Analogous to 2-chloro-3-alkyl series). This compound is a highly reactive heteroaryl chloride used primarily as an electrophile in nucleophilic aromatic substitution (

The Core Problem: The electron-deficient pyrazine ring makes the C2-chlorine extremely susceptible to displacement by oxygen nucleophiles—specifically water. This results in the formation of the thermodynamically stable, but synthetically useless, 2-hydroxy-3-propylquinoxaline (often existing as its tautomer, 3-propylquinoxalin-2(1H)-one).

This guide synthesizes mechanistic insights with field-proven protocols to minimize this side reaction during synthesis, storage, and application.

Part 1: The Mechanism (Know Your Enemy)

To defeat hydrolysis, you must understand its driving force.[1] The reaction is not merely incidental; it is often autocatalytic.

The Hydrolysis Cycle[1]

-

Attack: Water attacks the electron-poor C2 position.

-

Elimination: Chloride is expelled, forming the hydroxy-quinoxaline and HCl.

-

Autocatalysis (The Trap): The generated HCl protonates the ring nitrogen (N1 or N4), making the ring more electrophilic and accelerating further hydrolysis.

Figure 1: The autocatalytic hydrolysis cycle. Note how the byproduct (HCl) activates the starting material, creating a runaway degradation effect.

Part 2: Critical Control Points

Solvent Selection & Water Limits

The propyl chain at C3 provides mild steric protection compared to the unsubstituted analog, but it also increases lipophilicity, making "wet" organic solvents particularly dangerous as they dissolve the reactant well, bringing it into contact with dissolved water.

| Solvent Class | Suitability | Max Water Content (KF) | Notes |

| Chlorinated (DCM, DCE) | High | < 50 ppm | Excellent solubility; easy to dry. Preferred for storage. |

| Ethers (THF, Dioxane) | Medium | < 100 ppm | Hygroscopic. Must be freshly distilled or stored over sieves. |

| Polar Aprotic (DMF, DMSO) | Low (Risk) | < 200 ppm | Hard to dry completely. Promotes |

| Alcohols (MeOH, EtOH) | AVOID | N/A | Will cause alcoholysis (formation of alkoxy-ethers) instead of hydrolysis. |

The pH Factor[2][3]

-

Acidic Conditions (pH < 4): Catastrophic. Protonation of ring nitrogens accelerates nucleophilic attack by water by orders of magnitude.

-

Basic Conditions (pH > 10): Risky. Hydroxide (

) is a better nucleophile than water. -

Target Zone: Maintain neutral to slightly basic conditions (using non-nucleophilic bases like DIPEA or

) to scavenge adventitious HCl.

Part 3: Troubleshooting Guides (FAQs)

Scenario A: "I see a polar spot on my TLC plate that won't go away."

Diagnosis: This is almost certainly the hydrolysis product, 3-propylquinoxalin-2(1H)-one. It is significantly more polar than the chloro-starting material due to hydrogen bonding capability.

Immediate Action:

-

Check your solvent: Run a Karl Fischer (KF) titration on your reaction solvent. If water > 0.05%, stop.

-

Scavenge Acid: Add solid, anhydrous

or a few drops of Triethylamine (TEA) to the reaction mixture. This neutralizes HCl and breaks the autocatalytic loop. -

Don't "Push" the Reaction: Heating a stalled reaction containing water will only convert the rest of your starting material to the hydroxy impurity.

Scenario B: "My yield drops during workup."

Diagnosis: Hydrolysis often happens after the reaction, during the aqueous wash steps.[1] The interface between the organic phase and acidic water is a "kill zone" for heteroaryl chlorides.

Protocol Adjustment:

-

Never use acidic washes (e.g., 1M HCl) to remove excess amines if the product is still present.

-

Buffer your washes: Use saturated

or a phosphate buffer (pH 7.4) instead of pure water or brine. -

Speed is key: Do not leave the compound in contact with the aqueous phase overnight. Separate, dry over

, and concentrate immediately.

Scenario C: "The compound degraded in the freezer."

Diagnosis: HCl formation inside the vial. Even trace moisture trapped during capping can generate enough HCl to degrade the sample over weeks.

Storage Protocol:

-

Store under Argon/Nitrogen.

-

Add a stabilizer: Storing the solid with a small packet of activated silica gel or even a trace of solid

in the vial (if compatible with downstream use) can extend shelf life. -

Temperature: -20°C is standard, but allow the vial to warm to RT before opening to prevent condensation.

Part 4: Validated Experimental Workflow

Workflow: Synthesis & Quenching (The Danger Zone)

If you are synthesizing this compound from the hydroxy precursor using

Figure 2: Optimized quenching workflow to prevent hydrolysis during

Detailed Protocol for Quenching:

-

Evaporation: Remove as much excess

as possible under high vacuum before quenching. This reduces the amount of acid generated.[2] -

Reverse Quench: Dissolve the residue in a minimal amount of dry DCM or Toluene. Drop this solution slowly into a vigorously stirred slurry of ice and saturated

.-

Why? This ensures the pH remains neutral/basic throughout the quench. Adding water to the acid chloride generates a concentrated acidic solution that destroys the product.

-

-

Extraction: Extract immediately. Do not let the biphasic mixture stir for hours.

References

-

BenchChem. Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025).[1] Retrieved from

-

Royal Society of Chemistry. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines. New Journal of Chemistry. Retrieved from

-

Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. (2017). Retrieved from

-

Save My Exams. Relative Ease of Hydrolysis of Aryl Chlorides. (2024). Retrieved from

-

National Institutes of Health (PMC). Quinoxaline 1,4-Dioxides: Advances in Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing Temperature for 2-Chloro-3-propylquinoxaline Substitution

Welcome to the technical support center for reactions involving 2-Chloro-3-propylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature conditions for nucleophilic aromatic substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

The 2-chloro position on the quinoxaline scaffold is activated towards nucleophilic attack by the electron-withdrawing effects of the pyrazine nitrogen atoms.[1][2] However, achieving high yield and selectivity is critically dependent on precise temperature control. Temperature dictates the reaction's kinetics and thermodynamics, influencing rate, byproduct formation, and the ultimate success of the synthesis.[3][4]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction shows no product formation, or the conversion is unacceptably low after several hours at room temperature. What is the likely cause and solution?

-

Probable Cause: The activation energy for the reaction with your specific nucleophile is not being met at room temperature. Nucleophilicity varies greatly; less reactive nucleophiles, such as anilines or sterically hindered amines, often require thermal energy to proceed at a practical rate.[5]

-

Suggested Solution:

-

Confirm Reagent Integrity: First, ensure your nucleophile, base, and solvent are pure and anhydrous, as contaminants can inhibit the reaction.

-

Incremental Temperature Increase: Gradually heat the reaction mixture to a moderate temperature, such as 40-50 °C. Monitor the reaction progress closely every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.

-

Further Heating: If conversion remains low, increase the temperature in 10-20 °C increments. Many substitutions on chloroquinoxalines proceed efficiently in the 70-120 °C range.[1][6] Be aware that higher temperatures increase the risk of side reactions.

-

Consider Solvent Choice: If high temperatures are required, ensure your solvent has an appropriate boiling point. Aprotic polar solvents like DMF or THF are common choices.[5][7]

-

Question 2: My reaction is yielding a significant amount of an unknown byproduct, and the mass spectrum suggests decomposition. How can I mitigate this?

-

Probable Cause: The reaction temperature is too high, providing enough energy to activate undesired reaction pathways or cause thermal decomposition of the starting material, product, or reagents. Quinoxaline derivatives, while generally stable, can be sensitive to excessive heat.

-

Suggested Solution:

-

Reduce Temperature Immediately: The most crucial step is to lower the reaction temperature. If heating, reduce it by at least 20-30 °C. For many reactive nucleophiles (e.g., thiolates, aliphatic amines), starting the reaction at 0 °C and allowing it to slowly warm to room temperature provides optimal control.[5]

-

Kinetics vs. Thermodynamics: High temperatures can shift a reaction from kinetic to thermodynamic control.[8] This may favor a more stable but undesired byproduct. Lowering the temperature favors the fastest-formed product (kinetic control), which is often the desired mono-substituted compound.[3][9]

-

Check Nucleophile/Base Stability: Ensure the base and nucleophile are stable at the reaction temperature. Some reagents can decompose or participate in side reactions when heated.

-

Question 3: I am attempting a substitution on a di-chloroquinoxaline analog and observing significant di-substitution, even with a 1:1 stoichiometry. How can temperature control improve my selectivity for the mono-substituted product?

-

Probable Cause: While stoichiometry is key, temperature is the primary driver of di-substitution. The second substitution has a higher activation energy than the first.[5] Elevated temperatures provide sufficient energy to overcome this second barrier, leading to the undesired di-substituted product.

-

Suggested Solution:

-

Low-Temperature Start: Begin the reaction at 0 °C or even lower (-20 °C) in an appropriate cooling bath. Add the nucleophile slowly (dropwise) to the cooled solution of the dichloroquinoxaline to maintain a low localized concentration and temperature.[5]

-

Careful Warming: Allow the reaction to warm to room temperature very slowly while monitoring obsessively by TLC. The goal is to find the minimum temperature at which the first substitution occurs cleanly.

-

Quench at Optimal Point: As soon as TLC or LC-MS indicates that the starting material is consumed and before significant di-substitution is observed, quench the reaction by pouring it into cold water.[5] Over-extending the reaction time, even at a low temperature, will allow the slower second substitution to occur.[5]

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for choosing an initial reaction temperature?

A1: The principle is to start under conditions that favor kinetic control. For nucleophilic aromatic substitution on an activated system like this compound, it is almost always advisable to begin at a low temperature (0 °C to room temperature).[5] This allows you to gauge the intrinsic reactivity of your nucleophile. It is far easier to solve a problem of low conversion by adding heat than it is to remove impurities from a reaction run at too high a temperature.

Q2: How does temperature influence the choice between kinetic and thermodynamic products?

A2: Temperature is the primary variable that allows a chemist to select between these two regimes.[3]

-

Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that forms fastest (i.e., via the transition state with the lowest activation energy) will be the major product.[4]

-

Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium.[8] The final product ratio will reflect the inherent stability of the products, favoring the one with the lowest Gibbs free energy.[3][4]

Q3: When is it appropriate to use reflux or high-temperature conditions (>100 °C)?

A3: High-temperature conditions should be reserved for specific situations:

-